molecular formula C9H8FIO2 B3043182 Ethyl 2-fluoro-5-iodobenzoate CAS No. 773136-66-6

Ethyl 2-fluoro-5-iodobenzoate

Cat. No.: B3043182
CAS No.: 773136-66-6
M. Wt: 294.06 g/mol
InChI Key: GHRYAGFJSZGCAQ-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-5-iodobenzoate is an organic compound with the molecular formula C9H8FIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a fluorine and an iodine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-5-iodobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-fluoro-5-iodobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct iodination of ethyl 2-fluorobenzoate using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This reaction is usually performed in an organic solvent like dichloromethane or acetonitrile, and the reaction mixture is stirred at room temperature until the iodination is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-5-iodobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Substitution: Formation of compounds like ethyl 2-fluoro-5-azidobenzoate or ethyl 2-fluoro-5-cyanobenzoate.

    Reduction: Formation of ethyl 2-fluoro-5-iodobenzyl alcohol.

    Oxidation: Formation of 2-fluoro-5-iodobenzoic acid.

Scientific Research Applications

Ethyl 2-fluoro-5-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of fluorinated aromatic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-5-iodobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways.

Comparison with Similar Compounds

Ethyl 2-fluoro-5-iodobenzoate can be compared with other halogenated benzoates, such as:

  • Ethyl 2-chloro-5-iodobenzoate
  • Ethyl 2-bromo-5-iodobenzoate
  • Ethyl 2-fluoro-5-bromobenzoate

Uniqueness

The presence of both fluorine and iodine atoms in this compound makes it unique compared to other halogenated benzoates. Fluorine atoms can significantly alter the electronic properties of the molecule, while iodine atoms can enhance its reactivity in substitution reactions. This combination of halogens provides a distinct set of chemical properties that can be exploited in various research applications.

Properties

IUPAC Name

ethyl 2-fluoro-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRYAGFJSZGCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00998559
Record name Ethyl 2-fluoro-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773136-66-6
Record name Ethyl 2-fluoro-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-5-iodobenzoic acid (Oakwood, 0.99 g, 3.72 mmol) in EtOH (7.4 mL) was added H2SO4 (198 μL, 3.72 mmol). The resulting reaction mixture was stirred at 100° C. overnight and then concentrated in vacuo. The crude oil was purified using flash column chromatography (gradient from 0% to 10% EtOAc/hexanes) to give the title compound (916 mg, 84%) as a colorless oil. 1H NMR (CDCl3) δ 8.24 (dd, J=6.8, 2.4 Hz, 1H), 7.81 (ddd, J=8.8, 4.5, 2.4 Hz, 1H), 6.93 (dd, J=10.3, 8.6 Hz, 1H), 4.41 (q, J=7.0 Hz, 2H), 1.42 (t, J=7.2 Hz, 3H).
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
198 μL
Type
reactant
Reaction Step One
Name
Quantity
7.4 mL
Type
reactant
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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